Cas no 2228569-99-9 (O-(3-methyl-2-phenylbutyl)hydroxylamine)

O-(3-methyl-2-phenylbutyl)hydroxylamine Chemical and Physical Properties
Names and Identifiers
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- O-(3-methyl-2-phenylbutyl)hydroxylamine
- 2228569-99-9
- EN300-1876843
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- Inchi: 1S/C11H17NO/c1-9(2)11(8-13-12)10-6-4-3-5-7-10/h3-7,9,11H,8,12H2,1-2H3
- InChI Key: NMMLINCENTYPNP-UHFFFAOYSA-N
- SMILES: O(CC(C1C=CC=CC=1)C(C)C)N
Computed Properties
- Exact Mass: 179.131014166g/mol
- Monoisotopic Mass: 179.131014166g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 130
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 35.2Ų
O-(3-methyl-2-phenylbutyl)hydroxylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1876843-0.5g |
O-(3-methyl-2-phenylbutyl)hydroxylamine |
2228569-99-9 | 0.5g |
$1014.0 | 2023-09-18 | ||
Enamine | EN300-1876843-1g |
O-(3-methyl-2-phenylbutyl)hydroxylamine |
2228569-99-9 | 1g |
$1057.0 | 2023-09-18 | ||
Enamine | EN300-1876843-1.0g |
O-(3-methyl-2-phenylbutyl)hydroxylamine |
2228569-99-9 | 1g |
$1100.0 | 2023-06-03 | ||
Enamine | EN300-1876843-2.5g |
O-(3-methyl-2-phenylbutyl)hydroxylamine |
2228569-99-9 | 2.5g |
$2071.0 | 2023-09-18 | ||
Enamine | EN300-1876843-0.05g |
O-(3-methyl-2-phenylbutyl)hydroxylamine |
2228569-99-9 | 0.05g |
$888.0 | 2023-09-18 | ||
Enamine | EN300-1876843-10g |
O-(3-methyl-2-phenylbutyl)hydroxylamine |
2228569-99-9 | 10g |
$4545.0 | 2023-09-18 | ||
Enamine | EN300-1876843-5.0g |
O-(3-methyl-2-phenylbutyl)hydroxylamine |
2228569-99-9 | 5g |
$3189.0 | 2023-06-03 | ||
Enamine | EN300-1876843-0.1g |
O-(3-methyl-2-phenylbutyl)hydroxylamine |
2228569-99-9 | 0.1g |
$930.0 | 2023-09-18 | ||
Enamine | EN300-1876843-0.25g |
O-(3-methyl-2-phenylbutyl)hydroxylamine |
2228569-99-9 | 0.25g |
$972.0 | 2023-09-18 | ||
Enamine | EN300-1876843-10.0g |
O-(3-methyl-2-phenylbutyl)hydroxylamine |
2228569-99-9 | 10g |
$4729.0 | 2023-06-03 |
O-(3-methyl-2-phenylbutyl)hydroxylamine Related Literature
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1. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915
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Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990
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Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
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Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915
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Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758
Additional information on O-(3-methyl-2-phenylbutyl)hydroxylamine
Recent Advances in the Study of O-(3-methyl-2-phenylbutyl)hydroxylamine (CAS: 2228569-99-9)
O-(3-methyl-2-phenylbutyl)hydroxylamine (CAS: 2228569-99-9) has recently emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. This hydroxylamine derivative has shown promising potential in various therapeutic applications, particularly in the modulation of enzymatic activity and as a precursor in the synthesis of bioactive molecules. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and potential therapeutic benefits, making it a focal point in contemporary research.
One of the key areas of investigation has been the role of O-(3-methyl-2-phenylbutyl)hydroxylamine in enzyme inhibition. Researchers have demonstrated its efficacy as a selective inhibitor of certain metalloenzymes, which are implicated in a range of pathological conditions, including inflammatory diseases and cancer. The compound's unique structural features, including the 3-methyl-2-phenylbutyl moiety, contribute to its high affinity and specificity for target enzymes, as evidenced by recent crystallographic studies.
In addition to its inhibitory properties, O-(3-methyl-2-phenylbutyl)hydroxylamine has been explored for its potential as a prodrug. Recent pharmacokinetic studies have revealed favorable absorption and distribution profiles, with the compound undergoing efficient metabolic activation in vivo. This characteristic makes it a promising candidate for further development in drug delivery systems, particularly for targeting tissues with high enzymatic activity.
Another significant advancement is the application of O-(3-methyl-2-phenylbutyl)hydroxylamine in synthetic chemistry. Researchers have utilized it as a versatile building block for the synthesis of complex molecules, including heterocyclic compounds with potential antimicrobial and antitumor activities. The compound's reactivity under mild conditions has been a particular advantage, enabling the development of novel synthetic pathways with high yields and selectivity.
Despite these promising findings, challenges remain in the clinical translation of O-(3-methyl-2-phenylbutyl)hydroxylamine. Issues such as stability under physiological conditions and potential off-target effects require further investigation. Ongoing studies are addressing these concerns through structural modifications and the development of targeted delivery systems, aiming to enhance the compound's therapeutic index.
In conclusion, O-(3-methyl-2-phenylbutyl)hydroxylamine (CAS: 2228569-99-9) represents a compelling area of research in chemical biology and medicinal chemistry. Its dual role as an enzyme inhibitor and a synthetic intermediate underscores its versatility and potential for therapeutic applications. Future research will likely focus on optimizing its pharmacological properties and exploring its efficacy in preclinical models, paving the way for potential clinical development.
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